molecular formula C12H19NO7P- B11092146 [4-Methoxy-2-(methoxycarbonyl)-4-oxobutyl][(2-oxopyrrolidin-1-yl)methyl]phosphinate

[4-Methoxy-2-(methoxycarbonyl)-4-oxobutyl][(2-oxopyrrolidin-1-yl)methyl]phosphinate

Cat. No.: B11092146
M. Wt: 320.26 g/mol
InChI Key: ISOPTCCWWMIMMZ-UHFFFAOYSA-M
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Description

4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phosphinate group, a pyrrolidinyl moiety, and methoxycarbonyl functionalities.

Preparation Methods

The synthesis of 4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of Intermediates: The initial steps often include the preparation of intermediates such as methoxycarbonyl derivatives and pyrrolidinyl compounds.

    Coupling Reactions: These intermediates are then coupled using reagents like phosphinic acid derivatives under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-METHOXY-2-(METHOXYCARBONYL)-4-OXOBUTYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINATE can be compared with similar compounds such as:

    Phosphinate Derivatives: These compounds share the phosphinate group and have similar reactivity and applications.

    Pyrrolidinyl Compounds: Compounds containing the pyrrolidinyl moiety exhibit similar biological activities and synthetic utility.

    Methoxycarbonyl Derivatives: These compounds have similar functional groups and are used in related chemical reactions and applications.

Properties

Molecular Formula

C12H19NO7P-

Molecular Weight

320.26 g/mol

IUPAC Name

(4-methoxy-2-methoxycarbonyl-4-oxobutyl)-[(2-oxopyrrolidin-1-yl)methyl]phosphinate

InChI

InChI=1S/C12H20NO7P/c1-19-11(15)6-9(12(16)20-2)7-21(17,18)8-13-5-3-4-10(13)14/h9H,3-8H2,1-2H3,(H,17,18)/p-1

InChI Key

ISOPTCCWWMIMMZ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CC(CP(=O)(CN1CCCC1=O)[O-])C(=O)OC

Origin of Product

United States

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